Cas no 30462-34-1 (Theaflavin-3-gallate)

Theaflavin-3-gallate structure
Theaflavin-3-gallate structure
商品名:Theaflavin-3-gallate
CAS番号:30462-34-1
MF:C36H28O16
メガワット:716.597931861877
CID:310037
PubChem ID:169167

Theaflavin-3-gallate 化学的及び物理的性質

名前と識別子

    • Benzoic acid,3,4,5-trihydroxy-,(2R,3R)-2-[1-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-3,4,6-trihydroxy-5-oxo-5H-benzocyclohepten-8-yl]-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester
    • Benzoicacid, 3,4,5-trihydroxy-,2-[1-(3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl)-3,4,6-trihydroxy-5-oxo-5H-benzocyclohepten-8-yl]-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester, [2R-[2a(2R*,3R*),3a]]-
    • Gallic acid, monoester with3,4,6-trihydroxy-1,8-bis(3,5,7-trihydroxy-2-chromanyl)-5H-benzocyclohepten-5-one(8CI)
    • (-)-Theaflavin monogallate A
    • Gallic acid, monoester with3,4,6-trihydroxy-1,8-bis(3a,5,7-trihydroxy-2a-chromanyl)-5H-benzocyclohepten-5-one
    • Theaflavin 2A
    • Theaflavin3-gallate
    • Theaflavin monogallate
    • Theaflavin monogallate A
    • Theaflavin-3-gallate
    • [(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-1-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
    • Benzoic acid,3,4,5-trihydroxy-,(2R,3R)-2-[1-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-3,4,6-trihydroxy-5-ox
    • Theaflavin-3-Gallate(TF-3-G)
    • THEAFLAVINE-3-GALLATE
    • theaflavin-3'-O-gallate
    • Theaflavin 2
    • Theaflavin 3-O-gallate
    • 3,4,5-Trihydroxybenzoic acid (2R,3R)-2-[1-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-3,4,6-trihydroxy-5-oxo-5H-benzocyclohepten-8-yl]-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester
    • THEAFLAVINMONOGALLATES
    • THEAFLAVINMONOGALLATEA
    • THEAFLAVIN3GALLATE(3-ISOMER)
    • 3,4,6-Trihydroxy-1-[(2S,3S)-3,5,7-trihydroxychroman-2-yl]-8-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyloxy)chroman-2-yl]-5H-benzocyclohepten-5-one
    • CS-0008276
    • [(2R,3R)-5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-1-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
    • CHEMBL3039319
    • SpecPlus_000279
    • KBio1_001319
    • AC-34091
    • Benzoic acid, 3,4,5-trihydroxy-, 2-(1-(3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl)-3,4,6-trihydroxy-5-oxo-5H-benzocyclohepten-8-yl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester, (2R-(2alpha(2R*,3R*),3alpha))-
    • DivK1c_006375
    • Spectrum_000318
    • BSPBio_001664
    • SR-05000002777
    • SCHEMBL13300897
    • InChI=1/C36H28O16/c37-14-5-20(39)18-10-26(45)35(51-27(18)7-14)17-9-25(44)33(48)30-16(17)1-12(2-24(43)32(30)47)34-29(11-19-21(40)6-15(38)8-28(19)50-34)52-36(49)13-3-22(41)31(46)23(42)4-13/h1-9,26,29,34-35,37-42,44-46,48H,10-11H2,(H,43,47)/t26-,29-,34-,35-/
    • Spectrum3_000252
    • NCGC00179102-01
    • Spectrum2_000162
    • KBio2_000798
    • SDCCGMLS-0066974.P001
    • UNII-S6469PF6TK
    • S6469PF6TK
    • HY-N0245
    • Benzoic acid, 3,4,5-trihydroxy-, 2-[1-(3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl)-3,4,6-trihydroxy-5-oxo-5H-benzocyclohepten-8-yl]-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester, [2R-[2alpha(2R*,3R*),3alpha]]-
    • KBio2_005934
    • SR-05000002777-1
    • KBioGR_002004
    • SPBio_000023
    • KBio2_003366
    • SCHEMBL16909926
    • KBioSS_000798
    • CCG-38375
    • Spectrum4_001542
    • AS-79323
    • GTPL12465
    • Benzoic acid, 3,4,5-trihydroxy-, (2R,3R)-2-[1-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-3,4,6-trihydroxy-5-oxo-5H-benzocyclohepten-8-yl]-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester
    • KBio3_001164
    • Spectrum5_000104
    • Gallic acid, monoester with 3,4,6-trihydroxy-1,8-bis(3alpha,5,7-trihydroxy-2alpha-chromanyl)-5H-benzocyclohepten-5-one
    • MDL: N/A
    • インチ: 1S/C36H28O16/c37-14-5-20(39)18-10-26(45)35(51-27(18)7-14)17-9-25(44)33(48)30-16(17)1-12(2-24(43)32(30)47)34-29(11-19-21(40)6-15(38)8-28(19)50-34)52-36(49)13-3-22(41)31(46)23(42)4-13/h1-9,26,29,34-35,37-42,44-46,48H,10-11H2,(H,43,47)/t26-,29-,34-,35-/m1/s1
    • InChIKey: KMJPKUVSXFVQGZ-WQLSNUALSA-N
    • ほほえんだ: C(O[C@@H]1CC2=C(O)C=C(O)C=C2O[C@@H]1C1C=C(O)C(=O)C2=C(O)C(O)=CC([C@H]3OC4=CC(O)=CC(O)=C4C[C@H]3O)=C2C=1)(=O)C1=CC(O)=C(O)C(O)=C1

計算された属性

  • せいみつぶんしりょう: 716.13800
  • どういたいしつりょう: 716.138
  • 同位体原子数: 0
  • 水素結合ドナー数: 11
  • 水素結合受容体数: 16
  • 重原子数: 52
  • 回転可能化学結合数: 5
  • 複雑さ: 1600
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 284A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • 色と性状: Yellow powder
  • 密度みつど: 1.93
  • ふってん: 1173.6°C at 760 mmHg
  • フラッシュポイント: 373.2±27.8 °C
  • 屈折率: 1.893
  • ようかいど: 溶于乙醇和甲烷
  • PSA: 284.36000
  • LogP: 3.46270
  • じょうきあつ: 0.0±0.3 mmHg at 25°C
  • 酸性度係数(pKa): 6.65±0.20(Predicted)

Theaflavin-3-gallate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chengdu Biopurify Phytochemicals Ltd
BP1387-10mg
Theaflavin-3-gallate
30462-34-1 98%
10mg
$120 2023-09-19
LKT Labs
T286165-5 mg
Theaflavin-3-gallate
30462-34-1 ≥95%
5mg
$613.20 2023-07-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3051-25 mg
THEAFLAVINE-3-GALLATE
30462-34-1 98.96%
25mg
¥11054.00 2022-04-26
ChemScence
CS-0008276-5mg
Theaflavin-3-gallate
30462-34-1 98.24%
5mg
$403.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3051-10 mg
THEAFLAVINE-3-GALLATE
30462-34-1 98.96%
10mg
¥6141.00 2022-04-26
LKT Labs
T286165-1 mg
Theaflavin-3-gallate
30462-34-1 ≥95%
1mg
$150.00 2023-07-10
TargetMol Chemicals
T3051-5 mg
Theaflavin-3-gallate
30462-34-1 99.63%
5mg
¥ 760 2023-07-10
TargetMol Chemicals
T3051-10mg
Theaflavin-3-gallate
30462-34-1 99.63%
10mg
¥ 1280 2024-07-19
MedChemExpress
HY-N0245-1mg
Theaflavin-3-gallate
30462-34-1 98.24%
1mg
¥800 2024-07-19
ChromaDex Standards
ASB-00020258-005-5mg
THEAFLAVINE
30462-34-1 96.2%
5mg
$236.00 2023-10-25

Theaflavin-3-gallate 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:30462-34-1)Theaflavin-3-gallate
A924811
清らかである:99%/99%/99%/99%
はかる:10mg/25mg/50mg/100mg
価格 ($):189.0/340.0/476.0/806.0